![molecular formula C20H22F3NO3 B14784578 6,7-Dimethoxy-1-[2-(4-trifluoromethoxy-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline](/img/structure/B14784578.png)
6,7-Dimethoxy-1-[2-(4-trifluoromethoxy-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline
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Overview
Description
6,7-Dimethoxy-1-[2-(4-trifluoromethoxy-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an ethyl chain and a tetrahydroisoquinoline core The presence of methoxy groups at the 6 and 7 positions of the isoquinoline ring adds to its unique chemical structure
Preparation Methods
The synthesis of 6,7-Dimethoxy-1-[2-(4-trifluoromethoxy-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline can be achieved through various synthetic routes. One common method involves the cyclization of a precursor compound under acidic conditions. For instance, the cyclization of N-[2-(3,4-dimethoxyphenyl)-ethyl]-3-(4-trifluoromethylphenyl)-propionamide using phosphorus oxychloride in acetonitrile as a solvent has been reported . This method results in the formation of the desired tetrahydroisoquinoline ring system. Industrial production methods may involve similar cyclization reactions, but optimized for large-scale synthesis with considerations for cost, yield, and purity.
Chemical Reactions Analysis
6,7-Dimethoxy-1-[2-(4-trifluoromethoxy-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroisoquinoline derivatives.
Substitution: The methoxy groups and the trifluoromethoxy group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6,7-Dimethoxy-1-[2-(4-trifluoromethoxy-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline is a complex organic compound belonging to the class of tetrahydroisoquinolines, characterized by a tetrahydroisoquinoline core structure, which is a fused bicyclic system containing nitrogen. Methoxy groups at the 6 and 7 positions enhance its chemical properties and biological activity. The trifluoromethoxy substitution on the phenethyl group contributes to its unique pharmacological profile, potentially influencing its interactions with biological targets.
Scientific Research Applications
Research indicates that compounds related to this compound exhibit significant biological activities. The compound can undergo transformations typical of tetrahydroisoquinoline derivatives.
Potential Applications
this compound has several potential applications:
- Pharmaceutical Research: Due to its unique structural features, this compound is valuable in drug discovery and development. It serves as aBuilding block for synthesizing novel pharmaceutical agents.
- Agrochemicals: This compound can be employed in developing new agrochemicals. It can be used as an intermediate in synthesizing pesticides, herbicides, and other crop protection agents.
- Material Science: It can be used in material science research for creating specialty materials. It can be incorporated into polymers, coatings, and other materials to impart specific properties.
Table of Related Compounds
Compound Name | Structural Features | Unique Properties |
---|---|---|
6-Methoxy-1-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline | Methoxy group at position 6 | Potential antidepressant activity |
6-Ethoxy-1-(4-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline | Ethoxy group at position 6 | Anticancer properties through different mechanisms |
7-Methoxy-1-(3-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline | Methoxy group at position 7 | Enhanced neuroprotective effects |
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-1-[2-(4-trifluoromethoxy-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline involves its interaction with specific molecular targets. For example, as an inhibitor of HIV-1 reverse transcriptase, it binds to the enzyme’s active site, preventing the transcription of viral RNA into DNA . This inhibition disrupts the replication cycle of the virus, thereby exerting its antiviral effects. The presence of the trifluoromethoxy group enhances its binding affinity and specificity towards the target enzyme.
Comparison with Similar Compounds
6,7-Dimethoxy-1-[2-(4-trifluoromethoxy-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline can be compared with other tetrahydroisoquinoline derivatives:
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the trifluoromethoxy group, resulting in different chemical properties and biological activities.
6,7-Dimethoxy-2-[4-(trifluoromethoxy)benzyl]-1,2,3,4-tetrahydroisoquinoline: Similar structure but with a benzyl group instead of an ethyl chain, leading to variations in reactivity and applications.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid:
The uniqueness of this compound lies in the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties, enhancing its potential for various scientific and industrial applications.
Biological Activity
6,7-Dimethoxy-1-[2-(4-trifluoromethoxy-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline is a synthetic compound belonging to the tetrahydroisoquinoline (THIQ) class. Its unique structure features methoxy groups at the 6 and 7 positions and a trifluoromethoxy substitution on the phenethyl group. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C20H22F3NO3, with a molecular weight of approximately 393.39 g/mol. The presence of methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.
Antiviral Activity
Recent studies have highlighted the antiviral potential of THIQ analogs. For instance, a series of synthesized compounds based on the tetrahydroisoquinoline scaffold were evaluated for their inhibitory effects against HIV-1 reverse transcriptase (RT). Among these, compounds structurally related to this compound demonstrated significant inhibition rates. Specifically, two derivatives showed over 70% inhibition at a concentration of 100 µM .
Neuroprotective Effects
Isoquinoline derivatives are known for their neuroprotective properties. The presence of methoxy groups in the structure of this compound may enhance its ability to protect neuronal cells from oxidative stress and apoptosis. Studies suggest that similar compounds exhibit activity against neurodegenerative diseases by modulating neurotransmitter systems .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the tetrahydroisoquinoline scaffold can significantly affect biological activity. The methoxy substitutions at positions 6 and 7 are crucial for enhancing receptor affinity and selectivity towards specific biological targets. Comparative studies with other THIQ analogs have shown that those with trifluoromethoxy substitutions tend to exhibit improved pharmacological profiles .
Study on HIV Inhibition
In a recent study involving various THIQ derivatives, it was found that specific structural features contributed to enhanced inhibition of HIV-1 RT. The synthesized analogs were characterized using techniques such as NMR and mass spectrometry. The most active compounds exhibited IC50 values in the low micromolar range, indicating their potential as lead compounds for further development in HIV treatment .
Neuroprotective Mechanisms
Research exploring the neuroprotective effects of THIQs has shown that these compounds can inhibit pathways leading to neuronal death. For example, studies have identified that certain THIQ analogs can reduce levels of pro-apoptotic factors in neuronal cell lines exposed to oxidative stress . This suggests that compounds like this compound may be promising candidates for treating neurodegenerative conditions.
Comparative Analysis of Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
6-Methoxy-1-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline | Methoxy group at position 6 | Potential antidepressant activity |
6-Ethoxy-1-(4-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline | Ethoxy group at position 6 | Anticancer properties |
7-Methoxy-1-(3-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline | Methoxy group at position 7 | Enhanced neuroprotective effects |
The unique combination of methoxy groups and trifluoromethoxy substitution in this compound distinguishes it from these similar compounds by potentially enhancing its biological activity and selectivity towards specific receptors and transporters.
Properties
Molecular Formula |
C20H22F3NO3 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
6,7-dimethoxy-1-[2-[4-(trifluoromethoxy)phenyl]ethyl]-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C20H22F3NO3/c1-25-18-11-14-9-10-24-17(16(14)12-19(18)26-2)8-5-13-3-6-15(7-4-13)27-20(21,22)23/h3-4,6-7,11-12,17,24H,5,8-10H2,1-2H3 |
InChI Key |
FCFFJFAFQGAGGL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)CCC3=CC=C(C=C3)OC(F)(F)F)OC |
Origin of Product |
United States |
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